

# 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

## IUPAC name

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### Compound of Interest

**Compound Name:** 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

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An In-Depth Technical Guide: **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(Cyclopentyloxy)-4-methoxybenzaldehyde** is a key organic intermediate whose structural features—a substituted benzaldehyde core with both methoxy and bulky cyclopentyloxy groups—make it a valuable building block in modern medicinal chemistry.<sup>[1]</sup> Its primary significance lies in its role as a precursor for the synthesis of highly potent and selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs investigated for treating inflammatory conditions and neurodegenerative diseases.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol via Williamson etherification, analytical characterization methods, and its core application in the development of next-generation therapeutics.

## Chemical Identity and Physicochemical Properties

Proper identification is the cornerstone of any chemical workflow. **3-(Cyclopentyloxy)-4-methoxybenzaldehyde** is an aromatic aldehyde distinguished by the ether linkages at the C3 and C4 positions of the benzene ring. The cyclopentyloxy group, in particular, is a common motif in PDE4 inhibitors, contributing to binding affinity and selectivity.

Caption: Chemical Structure of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde**.

The key physicochemical properties are summarized below for easy reference.

Property	Value	Source(s)
IUPAC Name	3-(Cyclopentyloxy)-4-methoxybenzaldehyde	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	67387-76-2	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	220.27 g/mol	<a href="#">[1]</a>
Appearance	Yellowish liquid	<a href="#">[1]</a>
Boiling Point	150-157 °C / 5 mmHg	<a href="#">[1]</a>
PubChem ID	2735893	<a href="#">[1]</a>
MDL Number	MFCD00673136	<a href="#">[1]</a>

## Synthesis: The Williamson Ether Synthesis

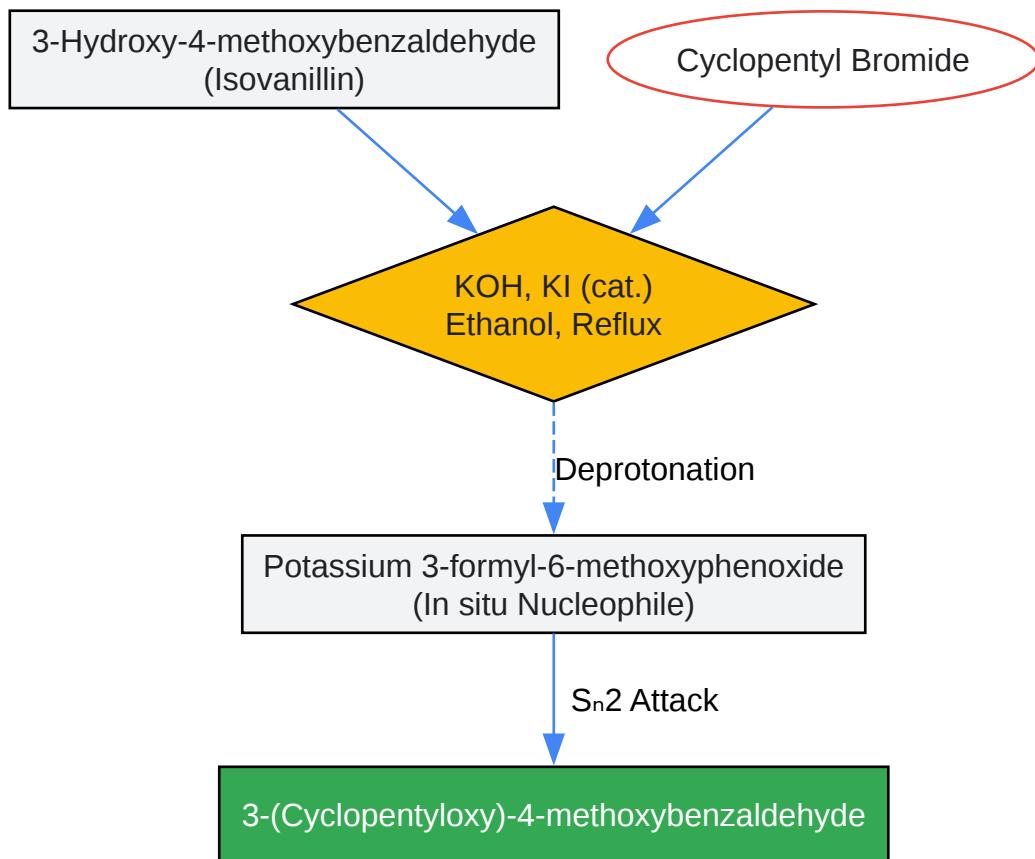
### Approach

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#) This S<sub>n</sub>2 reaction is ideal for forming the aryl ether bond by coupling an alkoxide with a primary or secondary alkyl halide.

## Causality Behind the Method

The choice of starting materials is critical. The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a readily available and inexpensive phenolic compound. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium hydroxide (KOH), forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of cyclopentyl bromide. Using a secondary alkyl halide like cyclopentyl bromide works efficiently because the competing elimination reaction is less favorable under these conditions compared to tertiary halides.[\[6\]](#) Potassium iodide is often

added as a catalyst; the iodide ion can displace the bromide to form a more reactive cyclopentyl iodide *in situ* (Finkelstein reaction), accelerating the rate of the  $S_N2$  reaction.



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Caption: Workflow for Williamson Ether Synthesis of the title compound.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures and designed to be self-validating through rigorous purification and workup steps.<sup>[5]</sup>

### Materials:

- 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)
- Potassium hydroxide (40.4 g, 0.72 mol)
- Potassium iodide (1.0 g, 0.006 mol, catalytic)

- Cyclopentyl bromide (77.0 mL, 0.72 mol)
- Absolute Ethanol (400 mL)
- Ethyl acetate, Hydrochloric acid (dilute), Sodium bicarbonate (saturated), Sodium chloride (saturated), Sodium sulfate (anhydrous)

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methoxybenzaldehyde (54.9 g) in absolute ethanol (400 mL).
- Base and Catalyst Addition: Add potassium hydroxide (40.4 g) and potassium iodide (1.0 g) to the solution. The KOH deprotonates the phenol, forming the reactive nucleophile. The KI serves as a catalyst.
- Alkyl Halide Addition: Add cyclopentyl bromide (77.0 mL).
- Reflux: Heat the mixture to reflux and maintain for 48 hours. The elevated temperature is necessary to overcome the activation energy of the  $S_N2$  reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to obtain a syrup. This removes the ethanol solvent.
- Aqueous Workup (Liquid-Liquid Extraction):
  - Dissolve the residue in ethyl acetate (500 mL).
  - Wash sequentially with water (1x100 mL), dilute HCl (1x50 mL) to neutralize any remaining KOH, saturated  $NaHCO_3$  (1x100 mL) to remove any unreacted phenolic starting material, and finally saturated  $NaCl$  (brine, 1x50 mL) to reduce the solubility of organic material in the aqueous phase.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product as an amber syrup.

- Purification (Column Chromatography): Purify the crude oil via silica gel chromatography using a 20% ethyl ether in hexane eluent system. This step is crucial for separating the desired product from non-polar impurities and any remaining starting materials, yielding the analytically pure oil.

## Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following spectroscopic methods provide a definitive structural signature.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals: a singlet for the aldehyde proton (~9.8 ppm), distinct signals for the three aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to oxygen (~4.8 ppm), and overlapping multiplets for the remaining cyclopentyl methylene protons.
- $^{13}\text{C}$  NMR Spectroscopy: Key signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (with quaternary carbons attached to oxygen appearing downfield), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl ring.
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the aldehyde C=O stretch (around  $1680\text{-}1700\text{ cm}^{-1}$ ), C-O-C ether stretching bands, and peaks corresponding to aromatic C=C and C-H bonds.
- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak  $[\text{M}]^+$  corresponding to the exact mass of the molecule (220.110).<sup>[8]</sup>

## Core Application in Drug Discovery: A Gateway to PDE4 Inhibitors

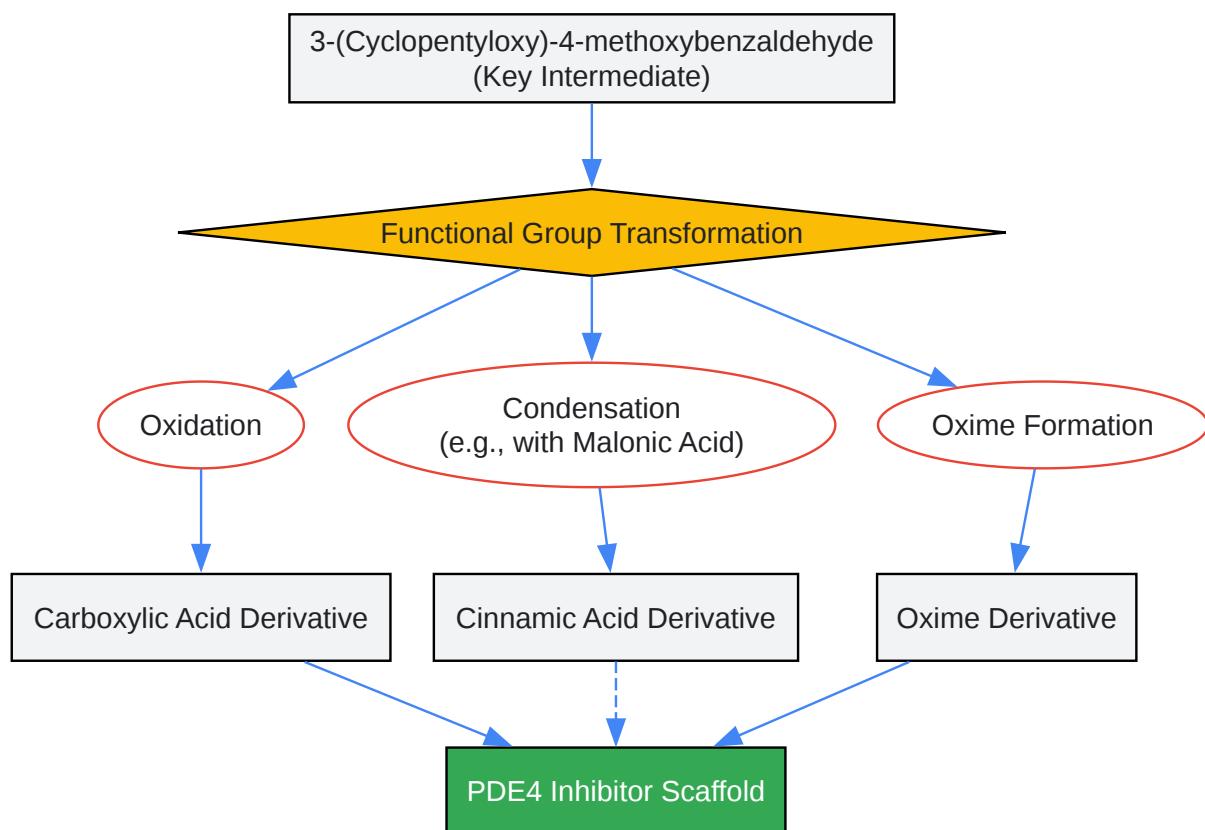
The primary value of **3-(Cyclopentyloxy)-4-methoxybenzaldehyde** for drug development professionals lies in its role as a versatile intermediate for synthesizing PDE4 inhibitors.<sup>[1]</sup>

## The Therapeutic Target: Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).<sup>[2]</sup> Elevating intracellular cAMP levels by inhibiting PDE4 has profound anti-inflammatory effects and has been shown to enhance cognitive processes.<sup>[9][10]</sup> This makes PDE4, particularly the PDE4D isoform, a high-value target for treating conditions like asthma, COPD, and neurodegenerative disorders such as Alzheimer's disease.<sup>[11][9]</sup>

## From Aldehyde to Active Pharmaceutical Ingredient (API)

The aldehyde functional group is an exceptionally useful chemical handle. It can be readily transformed into a wide range of other functionalities, allowing for the systematic exploration of chemical space to optimize drug properties (e.g., potency, selectivity, pharmacokinetics).



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Caption: Logical workflow from the aldehyde to diverse PDE4 inhibitor scaffolds.

Examples from a Medicinal Chemistry Context:

- Oxidation and Amidation: The aldehyde can be oxidized to the corresponding carboxylic acid.[12] This acid is then activated (e.g., as an acid chloride) and coupled with various amines to produce a library of amide-based PDE4 inhibitors.[12][13]
- Condensation Reactions: It undergoes condensation with reagents like malonic acid to form cinnamic acid derivatives, extending the linker between the catechol-ether core and other pharmacophoric elements.[12]
- Oxime Formation: The aldehyde is a direct precursor to oximes, which have been explored extensively in the development of selective PDE4D inhibitors, such as the GEBR-7b series, for their potential in treating cognitive decline.[3][11][14]

These transformations demonstrate how the title compound serves as a foundational scaffold upon which complex, biologically active molecules are constructed.

## Conclusion

**3-(Cyclopentyloxy)-4-methoxybenzaldehyde** is more than a simple aromatic aldehyde; it is an enabling tool for medicinal chemists and drug discovery scientists. Its straightforward and scalable synthesis, combined with the versatility of its aldehyde functional group, solidifies its importance as a key building block. Its documented application in the synthesis of potent and selective PDE4 inhibitors underscores its value in developing novel therapeutics for inflammatory and neurological disorders, making it a compound of significant interest for advanced research and development programs.

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## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [asianpubs.org](http://asianpubs.org) [asianpubs.org]

- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. [scbt.com](https://scbt.com) [scbt.com]
- 5. [prepchem.com](https://prepchem.com) [prepchem.com]
- 6. [masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- 7. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 8. [echemi.com](https://echemi.com) [echemi.com]
- 9. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 10. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 13. [benthamscience.com](https://benthamscience.com) [benthamscience.com]
- 14. [researchgate.net](https://researchgate.net) [researchgate.net]
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